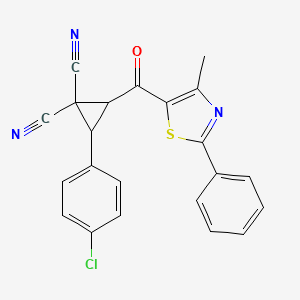
2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C22H14ClN3OS and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile , with the CAS number 478064-84-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H14ClN3OS, and it has a molecular weight of 403.88 g/mol . The structure features a cyclopropane ring substituted with a chlorophenyl group and a thiazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
The mechanism of action for these compounds involved inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at various phases .
The anticancer effects of thiazole derivatives are often attributed to their ability to interact with cellular targets involved in cancer progression. For example:
- Apoptosis Induction : Compounds similar to This compound have been shown to increase apoptotic markers in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S and G2/M phases, which is critical in halting cancer cell proliferation .
In Vitro Studies
In vitro evaluations using the MTT assay have been pivotal in assessing the cytotoxicity of thiazole-based compounds. The findings consistently reveal that modifications to the thiazole ring can significantly enhance biological activity. For instance:
- Substituting different aryl groups has been shown to increase lipophilicity and improve cellular uptake, thereby enhancing anticancer efficacy .
In Vivo Studies
Preclinical studies utilizing animal models have demonstrated that certain derivatives can effectively target tumor cells. For example, radiolabeling techniques have been employed to track the distribution of these compounds in tumor-bearing mice, confirming their ability to localize within malignant tissues .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c1-13-20(28-21(26-13)15-5-3-2-4-6-15)19(27)18-17(22(18,11-24)12-25)14-7-9-16(23)10-8-14/h2-10,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLNMQNYASFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














